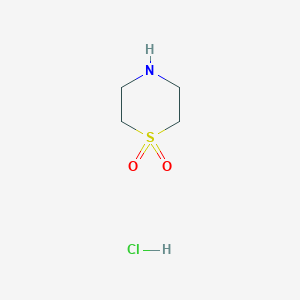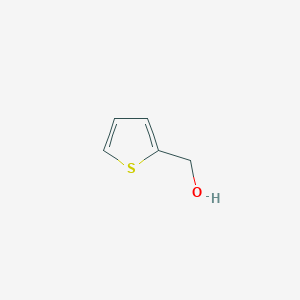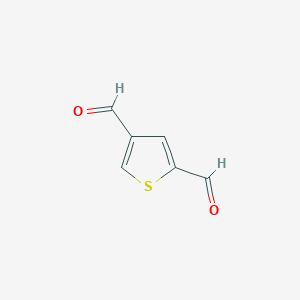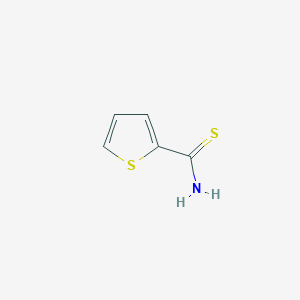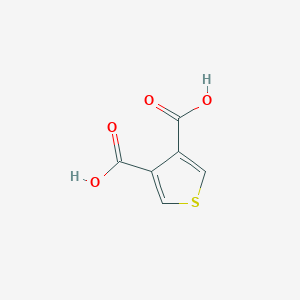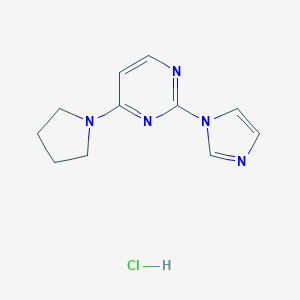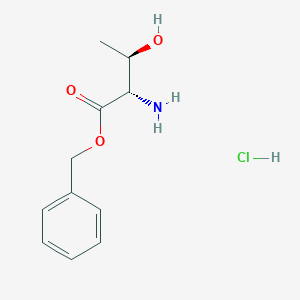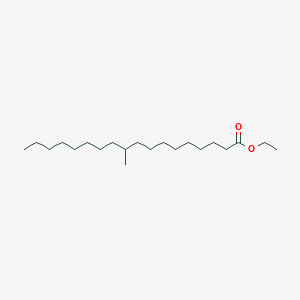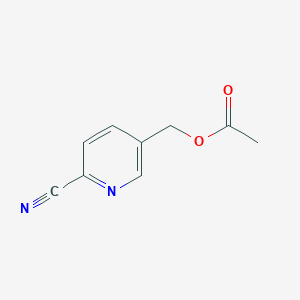
(6-Cyanopyridin-3-YL)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyanopyridin-3-YL)methyl acetate: is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-3-YL)methyl acetate typically involves the reaction of 3-hydroxymethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6-Cyanopyridin-3-YL)methyl acetate can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (6-Cyanopyridin-3-YL)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It is also used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: this compound has been investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes. It has shown promise in preclinical studies for its antiproliferative and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of (6-Cyanopyridin-3-YL)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .
Comparación Con Compuestos Similares
- (6-Cyanopyridin-3-YL)methanol
- (6-Cyanopyridin-3-YL)methyl chloride
- (6-Cyanopyridin-3-YL)methylamine
Comparison: Compared to its analogs, (6-Cyanopyridin-3-YL)methyl acetate is unique due to its acetate functional group, which imparts different chemical reactivity and biological activity. For instance, the acetate group can undergo hydrolysis to form the corresponding alcohol, which may have different pharmacological properties .
Propiedades
IUPAC Name |
(6-cyanopyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)13-6-8-2-3-9(4-10)11-5-8/h2-3,5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDSWBUQMQWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563691 |
Source


|
| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-37-0 |
Source


|
| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
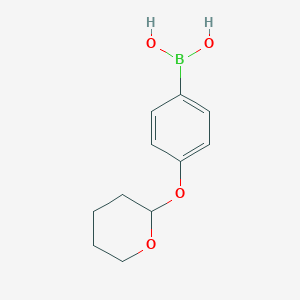
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
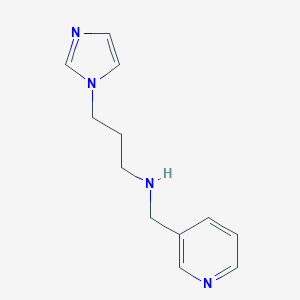
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
